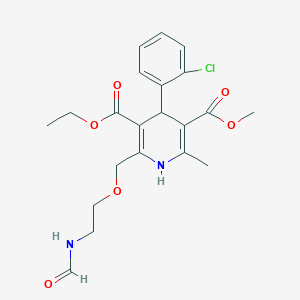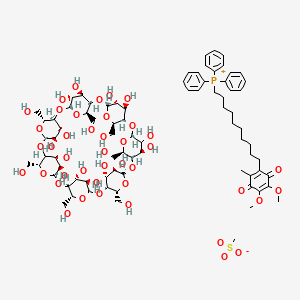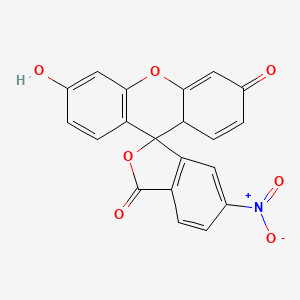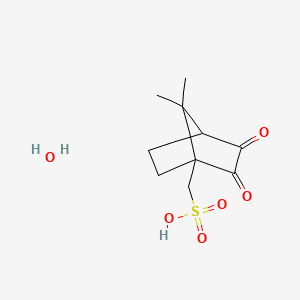
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is a chemical compound with the molecular formula C14F14N2O and a molecular weight of 478.1402 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and a diazene group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide involves several steps. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable oxidizing agent to yield the desired diazene compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide can be compared with other similar compounds, such as:
Diazene, bis(2,3,5,6-tetrafluorophenyl)-, 1-oxide: This compound lacks the trifluoromethyl groups, making it less fluorinated and potentially less reactive.
Diazene, bis(2,3,5,6-tetrafluoro-4-methylphenyl)-, 1-oxide: The presence of methyl groups instead of trifluoromethyl groups alters its chemical properties and reactivity.
The uniqueness of this compound lies in its high fluorine content and the presence of trifluoromethyl groups, which enhance its stability and reactivity in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
98583-25-6 |
|---|---|
Molekularformel |
C14F14N2O |
Molekulargewicht |
478.14 g/mol |
IUPAC-Name |
oxido-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]iminoazanium |
InChI |
InChI=1S/C14F14N2O/c15-3-1(13(23,24)25)4(16)8(20)11(7(3)19)29-30(31)12-9(21)5(17)2(14(26,27)28)6(18)10(12)22 |
InChI-Schlüssel |
DJNCOHXHFUSMEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+](C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)[O-])F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)


![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)





